9-Methyl-2,4,6,8-tetrathiaadamantane
Description
9-Methyl-2,4,6,8-tetrathiaadamantane (CAS 17837-57-9) is a sulfur-containing adamantane derivative characterized by a rigid tetracyclic framework with four sulfur atoms and a methyl group at the 9-position .
Properties
CAS No. |
17837-57-9 |
|---|---|
Molecular Formula |
C7H10S4 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
9-methyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C7H10S4/c1-3-6-8-4-2-5(10-6)11-7(3)9-4/h3-7H,2H2,1H3 |
InChI Key |
ZVKPQIPHEBQFKW-UHFFFAOYSA-N |
SMILES |
CC1C2SC3CC(S2)SC1S3 |
Canonical SMILES |
CC1C2SC3CC(S2)SC1S3 |
Synonyms |
9-Methyl-2,4,6,8-tetrathiaadamantane |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: 9-Bromo-1,3,5,7-tetramethyl-2,4,6,8-tetrathiaadamantane
Key Differences :
- Synthesis : The bromo derivative is synthesized via bromination of 1,3,5,7-tetramethyl-2,4,6,8-tetrathiaadamantane using bromine in carbon tetrachloride under reflux, yielding 33.6% crude product . The methyl analog’s synthesis likely involves milder conditions due to the stability of methyl groups.
- Physical Properties :
- Melting Point : The bromo compound melts at 182–184°C (with decomposition), whereas data for the methyl analog is unavailable .
- Spectral Data : The bromo compound’s IR spectrum shows peaks at 1400, 1175, and 677 cm⁻¹, while its NMR includes methyl singlet signals at δ 1.58–1.73 ppm . These features differ from the methyl derivative, where the absence of bromine would shift electronic environments.
Reactivity :
- The bromo compound undergoes solvolysis, a reaction pathway facilitated by the electronegative bromine substituent, which acts as a leaving group . In contrast, the methyl group in 9-Methyl-2,4,6,8-tetrathiaadamantane is inert under similar conditions, emphasizing the role of substituent electronegativity in reactivity.
Comparison with Other Adamantane Derivatives
- These exhibit higher environmental persistence and toxicity due to chlorine substituents, unlike the sulfur- and methyl-dominated chemistry of this compound .
- Diazapentacyclic Alkaloids (e.g., Vincamine) : Compounds like Vincamine (CAS 1617-90-9) feature nitrogen-rich frameworks but lack sulfur atoms. Their biological activity contrasts with the materials-oriented applications of thiaadamantanes .
Notes on Evidence Limitations
- Limited data on this compound’s synthesis and properties necessitate extrapolation from brominated analogs.
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